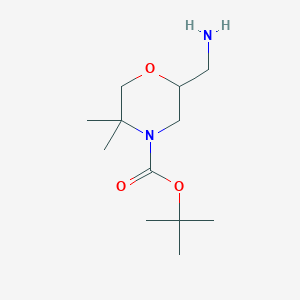

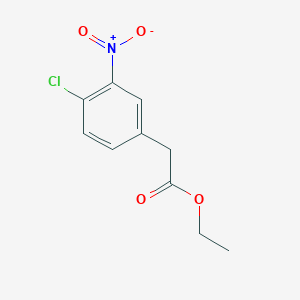

2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized in the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .Molecular Structure Analysis

The molecular formula of a similar compound, “2-(1-Cyclopentylpiperidin-4-yl)ethanamine”, is C12H24N2 . The molecular weight is 196.33 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the reaction of N-(benzenesulfonyl)cyanamide potassium salts with mercaptoheterocycles .Physical And Chemical Properties Analysis

The physical form of a similar compound, “2-(1-Cyclopentylpiperidin-4-yl)ethanamine”, is solid .Wissenschaftliche Forschungsanwendungen

Herbicide Research

Mode of Action in Herbicides : Chlorsulfuron, a chemical related to the query compound, has been studied for its herbicidal action. It inhibits plant cell division within 2 hours of application without significantly affecting other cellular processes like photosynthesis, respiration, RNA, and protein synthesis (Ray, 1982).

Biological Basis for Herbicide Selectivity : Chlorsulfuron demonstrates selectivity in herbicide action due to the metabolic capacity of certain plants. Crops like wheat, oats, and barley can metabolize chlorsulfuron to an inactive form, while sensitive broadleaf plants cannot, highlighting the importance of metabolic pathways in herbicide selectivity (Sweetser, Schow & Hutchison, 1982).

Anticancer Research

Anticancer N-Acylbenzenesulfonamides : A study on N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides, compounds similar to the query, revealed significant anticancer activity against human cancer cell lines. The study also included QSAR analysis to understand the relationship between molecular properties and anticancer activity (Żołnowska et al., 2015).

Novel Sulfonamide Derivatives as Potential Anticancer Agents : Another study synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives with potential anticancer properties. These compounds exhibited remarkable activity against various human tumor cell lines (Sławiński, Żołnowska, Orlewska & Chojnacki, 2012).

Miscellaneous Applications

Sulfonamide Schiff Bases in Enzyme Inhibition and Antioxidant Activity : Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and evaluated for enzyme inhibition potential against AChE and BChE enzymes. They showed significant inhibition, with potential applications in treating diseases related to enzyme malfunction (Kausar et al., 2019).

COX-2 Inhibitors for Rheumatoid Arthritis and Acute Pain : A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides found that introducing a fluorine atom into these compounds significantly increased COX-1/COX-2 selectivity. One such compound, JTE-522, is in phase II clinical trials for treating rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Wirkmechanismus

The most promising compounds, molecular hybrids containing benzenesulfonamide and imidazole moieties, selectively showed a high cytotoxic effect in HeLa cancer cells and exhibited about three times less cytotoxicity against the non-tumor cell line HaCaT cells . The anti-proliferative effects of these compounds were associated with their ability to induce apoptosis in HeLa cells .

Safety and Hazards

The safety information for a similar compound, “2-(1-Cyclopentylpiperidin-4-yl)ethanamine”, includes hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313, indicating the need for washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves and eye protection, and rinsing cautiously with water for several minutes in case of eye contact .

Eigenschaften

IUPAC Name |

2-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O2S/c18-16-7-3-4-8-17(16)23(21,22)19-13-14-9-11-20(12-10-14)15-5-1-2-6-15/h3-4,7-8,14-15,19H,1-2,5-6,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKJOMORKFAJSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2381851.png)

![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2381853.png)

![3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2381855.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-nitrobenzamide hydrochloride](/img/structure/B2381863.png)

![3-(4-bromophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2381866.png)

![(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2381870.png)

![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2381871.png)